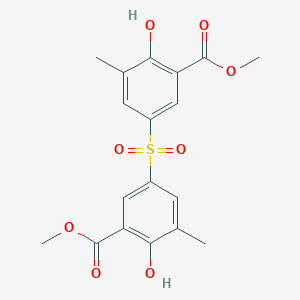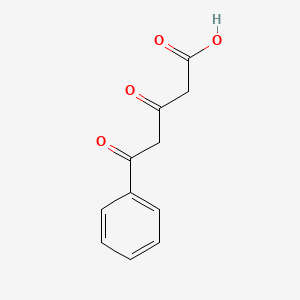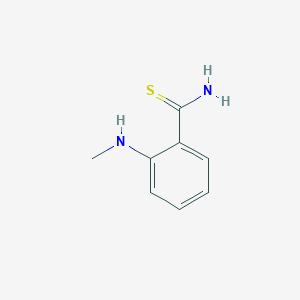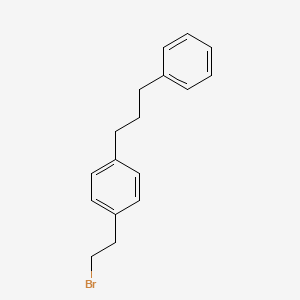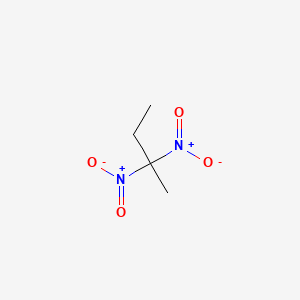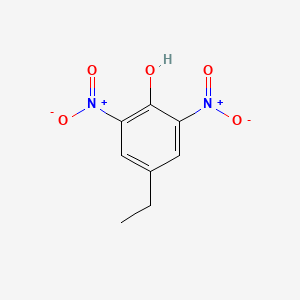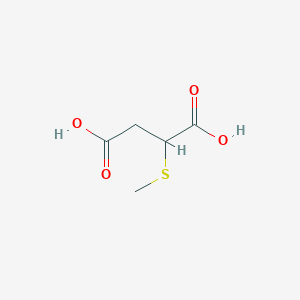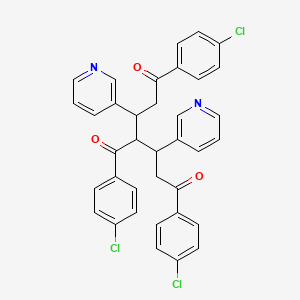
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-di(pyridin-3-yl)heptane-1,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione is a complex organic compound characterized by its multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione typically involves multi-step organic reactions. One common method involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst . This reaction is followed by further functionalization steps to introduce the pyridine and heptane-1,7-dione moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorobenzoyl chloride: Used in the synthesis of various organic compounds.
4-chlorophenyl pyridin-4-ylmethanone:
Uniqueness
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-yl-heptane-1,7-dione is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
71568-54-2 |
|---|---|
Formule moléculaire |
C36H27Cl3N2O3 |
Poids moléculaire |
642.0 g/mol |
Nom IUPAC |
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-3,5-dipyridin-3-ylheptane-1,7-dione |
InChI |
InChI=1S/C36H27Cl3N2O3/c37-28-11-5-23(6-12-28)33(42)19-31(26-3-1-17-40-21-26)35(36(44)25-9-15-30(39)16-10-25)32(27-4-2-18-41-22-27)20-34(43)24-7-13-29(38)14-8-24/h1-18,21-22,31-32,35H,19-20H2 |
Clé InChI |
WCKLKMFARYJMQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C(CC(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


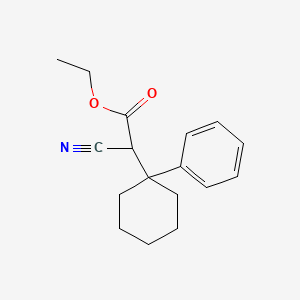
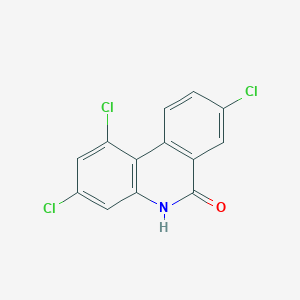
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
